N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide is an organic compound that features both an amine and a chlorophenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in a solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBGGGZYOLJADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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